molecular formula C20H16N2 B12482821 2,3'-Biquinoline, 7,7'-dimethyl- CAS No. 141854-18-4

2,3'-Biquinoline, 7,7'-dimethyl-

Cat. No.: B12482821
CAS No.: 141854-18-4
M. Wt: 284.4 g/mol
InChI Key: INRAOBDQLLIPKI-UHFFFAOYSA-N
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Description

7,7’-Dimethyl-2,3’-biquinoline is an organic compound with the molecular formula C20H16N2. It belongs to the biquinoline family, characterized by two quinoline units connected through a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-dimethyl-2,3’-biquinoline typically involves the reaction of 2-methylquinoline with suitable reagents under specific conditions. One common method is the Fe-catalyzed three-component reaction, which includes 2-methylquinoline, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of Fe-catalyzed reactions and other environmentally friendly methods are preferred for large-scale production due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 7,7’-Dimethyl-2,3’-biquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups replace hydrogen atoms on the quinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Mechanism of Action

The mechanism of action of 7,7’-dimethyl-2,3’-biquinoline involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

    2,2’-Biquinoline: Another member of the biquinoline family with different substitution patterns.

    6,6’-Dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions.

    8,8’-Dimethyl-2,2’-biquinoline: Another variant with methyl groups at the 8,8’ positions.

Uniqueness: 7,7’-Dimethyl-2,3’-biquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

141854-18-4

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

7-methyl-2-(7-methylquinolin-3-yl)quinoline

InChI

InChI=1S/C20H16N2/c1-13-4-6-16-11-17(12-21-19(16)9-13)18-8-7-15-5-3-14(2)10-20(15)22-18/h3-12H,1-2H3

InChI Key

INRAOBDQLLIPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=CN=C4C=C(C=CC4=C3)C

Origin of Product

United States

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